molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No. B030265
CAS RN: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Description

Diethyl ethoxymethylenemalonate is a chemical compound that has garnered attention in various fields of chemistry for its unique properties and applications. This compound serves as a starting material for synthesizing a wide range of heterocyclic compounds, including pyrazole, pyrimidine, and quinoline derivatives. Its significance lies in its role as a building block in atom economy and as an active methylene component in organic synthesis (Z. Ya, 2013).

Synthesis Analysis

Diethyl ethoxymethylenemalonate has been utilized in novel syntheses, such as the synthesis of triheterocyclic compounds and the formation of ethyl 2-(1,1-dialkyl and arylmethyl) malonates through classical Grignard reactions. These syntheses demonstrate the versatility and reactivity of diethyl ethoxymethylenemalonate in forming complex molecular structures (C. G. Dave & M. Shukla, 1997); (Youngmee Kim et al., 1999).

Molecular Structure Analysis

The molecular structure of diethyl ethoxymethylenemalonate and its derivatives has been confirmed through various synthetic and degradative approaches. These studies have shed light on the structural intricacies and the stability of the compound under different conditions (A. Donkor et al., 1992).

Chemical Reactions and Properties

Diethyl ethoxymethylenemalonate undergoes a variety of chemical reactions, including transformations in water without any catalyst and the synthesis of antimicrobial agents through reactions with specific heterocyclic amines. These reactions highlight its reactivity and potential in synthesizing biologically active compounds (D. N. Bazhin et al., 2012); (D. Rina et al., 2018).

Scientific Research Applications

  • Synthesizing compounds such as diethyl 2,4-diethoxycarbonylpent-2-enedioate and diethyl 5-hydroxypyrrole-2,4-dicarboxyiate in chemical research (Donkor et al., 1992).

  • Creating tritium-labeled DL-γ-carboxyglutamic acid and its cyclic form, 5-oxo-2,4-pyrrolidine dicarboxylic acid (Ishikawa & Wuthier, 1984).

  • Synthesizing pyrazolopyrimidopyrimidines, which have antimicrobial properties, through the Gould-Jacob reaction (Rina, Nirmal, & Vivek, 2018).

  • Producing 5-hydroxy-2,4-dicarbethoxypyrroles, which can lead to various compounds after treatment with acetic anhydride (Stefancich et al., 1975).

  • Synthesizing triheterocyclic 3-carbethoxy-9,11-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).

  • Creating polytrisubstituted-2-pyridones derivatives under catalyst- and solvent-free conditions (Zhao et al., 2016).

  • Synthesizing pyrimido[1,2-b]isoquinolines, pyrido-[2,3-c]isoquinolines, and pyrrolo[2,3-c]isoquinolines (Deady & Quazi, 1994).

  • Regioselective synthesis of pyrido[2,3-d]pyrimidines (Anderson, 1985).

  • Producing 5-trifluoromethyluracil-2-14C with an overall yield of 25.6% (Zambito & Chamberlin, 1971).

  • Synthesizing ethyl N-1-(hetero)aryl-5-hydroxy-1H-pyrazole-4-carboxylates (Holzer & Schmid, 1995).

Safety And Hazards

DEEMM may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

DEEMM continues to be used in contemporary pharmaceutical industry for the preparation of registered drugs . Its use in the synthesis of chain, cyclic, heterocyclic, and fused heterocyclic structures has been the focus of research in the last ten years . The potential pharmacological activity of compounds obtained from reactions involving DEEMM is also a subject of ongoing research .

properties

IUPAC Name

diethyl 2-(ethoxymethylidene)propanedioate
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InChI

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTMHNWPUDSTBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O5
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DSSTOX Substance ID

DTXSID5052591
Record name Diethyl ethoxymethylenemalonate
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Molecular Weight

216.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl ethoxymethylenemalonate
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Product Name

Diethyl ethoxymethylenemalonate

CAS RN

87-13-8
Record name Diethyl (ethoxymethylene)malonate
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Record name Diethyl (ethoxymethylene)malonate
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Record name Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester
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Record name Diethyl ethoxymethylenemalonate
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Record name Diethyl ethoxymethylenemalonate
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Record name DIETHYL (ETHOXYMETHYLENE)MALONATE
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Synthesis routes and methods I

Procedure details

A mixture of diethyl malonate (160 g., 1.0 mole), ethyl ortho-formate (148 g., 1.0 mole), acetic anhydride solvent (204 g., 2 moles) and anhydrous zinc chloride catalyst (0.5 g) was heated in an oil bath for 6.5 hr (temperature of contents 104°-113° C). The mixture was then distilled through a short column during 3.5 hr, raising the pot temperature to 124°and yielding 120 ml of distillate. The residue was treated with additional ethyl orthoformate (148 g., 1.0 mole) and acetic and acetic anhydride (204 g., 2.0 moles) and distillation was continued for 3 hr to yield 160 ml of distillate (pot temperature 120°-130°). After standing at 25° for 18 hr the residue was diluted with 250 ml of ether and washed thoroughly with water. The combined extracts were dried over magnesium sulfate and distilled to yield a forerun (26 g.) containing principally diethyl malonate and 156 g. (72%) of ethyl ethoxymethylenemalonate, b.p. 109°-111° (0.9mm) (85% yield based on unrecovered diethyl malonate); NMR (CDCl3): δ 7.62 (s,l,=CH), 4.22 (q. J = 7Hz, 2, CH2), 4.19 (q, J = 7 Hz, 4, CH2), 1.37 (t, J = 7 Hz, 3, CH3), 1.30 (t, J = 7 Hz, 6, CH3).
Name
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250 mL
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160 g
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ethyl ortho-formate
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148 g
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reactant
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204 g
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reactant
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0.5 g
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catalyst
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ethyl orthoformate
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148 g
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0 (± 1) mol
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204 g
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Name
ethyl ethoxymethylenemalonate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

As shown in Chart D, commercially available 3-fluoro-4-nitrotoluene (D-0) is brominated to give compound D-1, which is reacted with morpholine to provide compound D-2. Compound D-2 is displaced with an amine (e.g., methylamine) to give compounds of formula D-3. Compounds of formula D-3 are catalytically reduced with hydrogen gas over 5% platinum on carbon and acylated with chloroacetic anhydride in THF to give compounds of formula D-4. Treatment with aqueous hydroxide (e.g., NaOH) in THF converts compounds of formula DA to the free base and affects cyclization to compounds of formula D-5. Reacting compounds of formula D-5 with diethyl ethoxymethylenemalonate affords enamines of formula D-6. Compounds of formula D-6 are cyclized with Eaton's reagent to provide compounds of formula D-7. Aminolysis of the ester of compounds of formula D-7 with a benzylamine (e.g., p-chlorbenzylamine) yields compounds of formula I of the present invention.
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Synthesis routes and methods IV

Procedure details

160.2 g (1.0 mol) of diethyl malonate, 474.2 g (3.2 mol) of triethyl orthoformate, 4 g of acetic anhydride and 0.5 g of catalyst from Example 1 were initially introduced into the apparatus described in Example 1 and the mixture was heated to boiling. A mixture of 10 g of acetic anhydride and 30 g of triethyl orthoformate were continuously added dropwise in the course of 6 hours. The low-boiling component formed was distilled off at a head temperature of 78° to 79° C. The reaction temperature slowly increased to 159° C. The mixture was kept at this temperature for a further hour. The unreacted orthoester was then distilled off at reduced pressure, the catalyst was filtered off and the crude product was purified by distillation at 0.5 mbar. In this way 205.6 g of diethyl ethoxymethylenemalonate were obtained, which corresponds to a yield of 95.1% of the theoretical yield.
Quantity
160.2 g
Type
reactant
Reaction Step One
Quantity
474.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
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4 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
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Quantity
30 g
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ethoxymethylenemalonate

Citations

For This Compound
1,930
Citations
M Alaiz, JL Navarro, J Girón, E Vioque - Journal of Chromatography A, 1992 - Elsevier
… Amino acids were determined by precolumn derivatixation with diethyl ethoxymethylenemalonate … In conclusion, the derivatization of amino acids with diethyl ethoxymethylenemalonate …
Number of citations: 399 www.sciencedirect.com
YH Kim, HJ Kim, JH Shin, SK Bhatia, HM Seo… - Journal of Molecular …, 2015 - Elsevier
… In this study, a chemical derivatization method using diethyl ethoxymethylenemalonate (DEEMM) was applied to monitor lysine decarboxylase activity for the production of cadaverine …
Number of citations: 47 www.sciencedirect.com
B Redruello, V Ladero, I Cuesta, JR Álvarez-Buylla… - Food Chemistry, 2013 - Elsevier
Derivatisation treatment with diethyl ethoxymethylenemalonate followed by ultra-HPLC allowed the simultaneous quantification of 22 amino acids, 7 biogenic amines and ammonium …
Number of citations: 157 www.sciencedirect.com
R Rebane, K Herodes - Analytica chimica acta, 2010 - Elsevier
… The method consists of sample preparation (including solid phase extraction), derivatization with diethyl ethoxymethylenemalonate and liquid chromatographic analysis. Full separation …
Number of citations: 111 www.sciencedirect.com
S Botsi, A Tsolomitis - Heterocyclic Communications, 2007 - degruyter.com
… an one step cyclocondensation of diethyl ethoxymethylenemalonate and thioureas or the … as well as immunostimulant properties4,5 Diethyl ethoxymethylenemalonate, (DEMM), has …
Number of citations: 10 www.degruyter.com
P Sanna, A Carta, G Paglietti, A Bacchi… - Journal of heterocyclic …, 1997 - Wiley Online Library
Benzotriazole and its 5‐methyl‐and 5‐nitro derivatives react with diethyl ethoxymethylenemalonate by ethylation at each of the ring N‐atoms and through Michael addition, to give the …
Number of citations: 13 onlinelibrary.wiley.com
CG Dave, MC Shukla - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Diethyl ethoxymethylenemalonate was used for the novel synthesis of the triheterocyclic 3‐carbethoxy‐9,ll‐disubstituted‐4‐oxo‐4H‐pyrido[3,2‐e]pyrimido[1,2‐c]pyrimidines from 4‐…
Number of citations: 17 onlinelibrary.wiley.com
C Megías, I Cortés-Giraldo, J Girón-Calle, J Vioque… - Talanta, 2015 - Elsevier
… Seed extracts were derivatized by reaction with diethyl ethoxymethylenemalonate and analyzed by reverse-phase high-performance liquid chromatography. Calibration curves showed …
Number of citations: 24 www.sciencedirect.com
C Podesva, G Kohan, K Vagi - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… When diethyl ethoxymethylenemalonate was heated together with 2-amino-5-chlorobenzophenone, the expected 2-(2',2'-bis-carboethoxyviny1amino)-5-chlorobenzophenone (1) was …
Number of citations: 17 cdnsciencepub.com
R Rebane, K Herodes, I Leito - Analyst, 2011 - pubs.rsc.org
A simple method to identify and determine Selenomethionine (SeMet) and Selenomethylselenocysteine (Se-MeSeCys) with diethyl ethoxymethylenemalonate (DEEMM) …
Number of citations: 12 pubs.rsc.org

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